molecular formula C27H27N3O4S3 B11978069 (5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11978069
M. Wt: 553.7 g/mol
InChI Key: DIHHJMHPKMPALM-OYKKKHCWSA-N
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Description

The compound “(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, a pyrazole ring, and a thienyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyrazole moiety, and the incorporation of the thienyl group. Common synthetic routes may involve:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: This step might involve the cyclization of a hydrazine derivative with a diketone.

    Incorporation of the Thienyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the thiazolidinone ring or the pyrazole ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, inflammation, or infections.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor modulator, it might bind to the receptor and alter its conformation, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.

    Pyrazoles: Pyrazole derivatives are often investigated for their anti-inflammatory and anticancer properties.

    Thiophenes: Thiophene-containing compounds are of interest due to their electronic properties and potential use in materials science.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups, which may confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C27H27N3O4S3

Molecular Weight

553.7 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O4S3/c1-17(2)34-23-10-9-19(13-18(23)3)25-20(15-29(28-25)21-7-5-4-6-8-21)14-24-26(31)30(27(35)36-24)22-11-12-37(32,33)16-22/h4-10,13-15,17,22H,11-12,16H2,1-3H3/b24-14-

InChI Key

DIHHJMHPKMPALM-OYKKKHCWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OC(C)C

Origin of Product

United States

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